2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2-chlorobenzyl)acetamide

Description

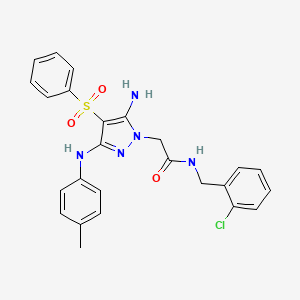

The compound 2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2-chlorobenzyl)acetamide is a pyrazole-based acetamide derivative with a complex substitution pattern. Its structure includes:

- A 5-amino pyrazole core functionalized at positions 3 and 4 with p-tolylamino and phenylsulfonyl groups, respectively.

- An N-(2-chlorobenzyl)acetamide side chain at position 1 of the pyrazole ring.

The phenylsulfonyl group may enhance metabolic stability, while the p-tolylamino moiety could influence binding affinity to biological targets.

Properties

IUPAC Name |

2-[5-amino-4-(benzenesulfonyl)-3-(4-methylanilino)pyrazol-1-yl]-N-[(2-chlorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24ClN5O3S/c1-17-11-13-19(14-12-17)29-25-23(35(33,34)20-8-3-2-4-9-20)24(27)31(30-25)16-22(32)28-15-18-7-5-6-10-21(18)26/h2-14H,15-16,27H2,1H3,(H,28,32)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFCTHGIBCSYCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NN(C(=C2S(=O)(=O)C3=CC=CC=C3)N)CC(=O)NCC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2-chlorobenzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Introduction of the Amino and Sulfonyl Groups: The amino group can be introduced via nucleophilic substitution reactions, while the sulfonyl group can be added through sulfonation reactions using reagents like sulfonyl chlorides.

Attachment of the p-Tolylamino Group: This step involves the coupling of the pyrazole ring with p-toluidine under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Addition of the Chlorobenzyl Group: The final step involves the alkylation of the pyrazole derivative with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2-chlorobenzyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, potassium carbonate, and dimethylformamide.

Coupling: Palladium catalysts, aryl halides, and bases like potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Amino derivatives, thiol derivatives.

Coupling: Biaryl compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs have demonstrated significant anticancer activities. The mechanisms of action often involve:

- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit bacterial dihydropteroate synthase, which is crucial in folate synthesis pathways. This inhibition can extend to cancer cells by disrupting metabolic pathways essential for cell proliferation.

- Structure-Activity Relationship (SAR) : Modifications in substituents can significantly alter the biological profile. For instance, studies have shown that introducing amino groups at specific positions enhances antiproliferative activity against various cancer cell lines.

| Compound | IC50 Values (µM) | Cancer Cell Lines |

|---|---|---|

| 2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2-chlorobenzyl)acetamide | TBD | A375, DU 145, LNCaP |

| Example Compound | 0.5 ± 0.2 | B16-F1 |

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial properties. Similar compounds have shown efficacy against a range of bacterial strains, suggesting that this compound may also possess antibacterial activity.

Case Study 1: Antiproliferative Activity

A study involving derivatives of similar compounds highlighted the importance of substituent positioning for maximizing antiproliferative effects. Compounds with amino groups at specific positions exhibited increased potency compared to their unsubstituted counterparts.

Case Study 2: Inhibition of Tubulin Polymerization

Research on related compounds has demonstrated their ability to inhibit tubulin polymerization effectively. Certain derivatives showed more potent inhibition than established drugs like combretastatin A-4, indicating a promising avenue for exploring the anticancer potential of this compound.

Mechanism of Action

The mechanism of action of 2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2-chlorobenzyl)acetamide depends on its specific application. In biological systems, it may act by:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor Binding: Interacting with specific receptors on cell surfaces, leading to downstream signaling effects.

DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Diversity: The target compound features a phenylsulfonyl group at position 4, which is electron-withdrawing and may enhance solubility in polar solvents compared to the oxadiazolyl group in Analog 2 . Analog 1 includes a cyano group at position 3, which is strongly electron-withdrawing and likely reduces metabolic stability compared to the p-tolylamino group in the target compound . Analog 2 replaces the phenylsulfonyl group with a 1,2,4-oxadiazole ring, a heterocycle known for improving bioavailability and target selectivity in drug design .

Analog 1 is structurally related to Fipronil derivatives, implying insecticidal activity via GABA receptor modulation , whereas the target compound’s p-tolylamino group may favor interactions with kinase or protease targets.

Analog 2’s oxadiazole ring and methylsulfanyl group may confer better metabolic stability but lower aqueous solubility than the target compound’s sulfonyl group .

Biological Activity

2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2-chlorobenzyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of sulfonamide derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. The molecular structure of this compound includes a pyrazole ring, which is often associated with various biological effects.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrazole Ring : Utilizing phenylsulfonyl chloride and appropriate amines.

- Acetamide Formation : Reacting the pyrazole derivative with 2-chlorobenzylamine.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the structural integrity and purity of the synthesized compound .

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties, primarily by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This mechanism disrupts bacterial growth and proliferation, making these compounds potential candidates for antibiotic development .

Anticancer Properties

The compound's pyrazole structure has been linked to anticancer activity in various studies. For instance, derivatives containing similar functional groups have shown efficacy against different cancer cell lines. The presence of the phenylsulfonyl group may enhance this activity by facilitating interactions with specific cellular targets involved in tumor progression .

Case Studies

Several studies have explored the biological activity of related compounds:

- Anticonvulsant Activity : A study on similar pyrazole derivatives revealed their potential as anticonvulsants in animal models, indicating that modifications to the pyrazole structure can lead to significant pharmacological effects .

- HIV Integrase Inhibition : Research on structurally related compounds has identified them as allosteric inhibitors of HIV integrase, suggesting that modifications in the pyrazole scaffold can yield potent antiviral agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

Q & A

Basic: What are the standard synthetic pathways for synthesizing this pyrazole-acetamide derivative?

Answer:

The compound is synthesized via multi-step protocols involving:

- Core pyrazole formation : Condensation of substituted hydrazines with β-keto esters or diketones to form the 1H-pyrazole core .

- Functionalization : Introduction of the phenylsulfonyl group via sulfonation reactions, followed by coupling with p-toluidine to install the p-tolylamino group .

- Acetamide linkage : Reaction of the pyrazole intermediate with 2-chlorobenzylamine using chloroacetyl chloride as a coupling agent under basic conditions (e.g., triethylamine in dioxane) .

Key reagents and conditions include chloroacetyl chloride, triethylamine, and solvent systems like dioxane or dimethylformamide (DMF) .

Advanced: How can computational methods optimize reaction conditions for regioselective pyrazole formation?

Answer:

Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict regioselectivity in pyrazole cyclization. For example:

- Transition state analysis : Identifies energy barriers for competing pathways (e.g., 1,3-dipolar cycloadditions vs. enolate-mediated mechanisms) .

- Solvent effects : Computational modeling of solvent polarity and steric effects to optimize yields .

Experimental validation involves varying solvents (e.g., ethanol vs. DMF) and monitoring regioselectivity via NMR or HPLC .

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation?

Answer:

- NMR : 1H/13C NMR to confirm substituent positions (e.g., phenylsulfonyl vs. p-tolylamino groups) and acetamide linkage .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated in structurally related pyrazoles (e.g., (2Z)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methylanilino)but-2-en-1-one) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced: How do substituents (phenylsulfonyl, p-tolylamino) influence biological activity, and how should contradictory data be resolved?

Answer:

- Structure-activity relationship (SAR) : The phenylsulfonyl group enhances metabolic stability but may reduce solubility, while the p-tolylamino group can modulate target binding affinity .

- Data contradiction : Discrepancies in activity across studies may arise from assay conditions (e.g., cell line variability) or impurities. Mitigation strategies include:

Advanced: What methodologies are used for molecular docking and binding mode analysis with target proteins?

Answer:

- Protein preparation : Retrieve target structures from PDB (e.g., kinases or GPCRs) and optimize protonation states using tools like Schrödinger’s Protein Preparation Wizard .

- Docking protocols : Use AutoDock Vina or Glide for flexible ligand docking, focusing on key residues (e.g., catalytic lysines or hydrophobic pockets) .

- Validation : Compare docking scores with experimental IC50 values and perform molecular dynamics simulations to assess binding stability .

Advanced: How to design stability studies for this compound under physiological conditions?

Answer:

- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and photolytic (UV light) conditions .

- Analytical monitoring : Use HPLC-MS to identify degradation products (e.g., sulfone oxidation or acetamide hydrolysis) .

- Kinetic analysis : Calculate half-life (t1/2) and activation energy (Ea) via Arrhenius plots to predict shelf-life .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and eye protection .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of chloroacetyl chloride or DMF vapors .

- Waste disposal : Neutralize acidic/basic residues before disposal and segregate halogenated waste (e.g., 2-chlorobenzyl derivatives) .

Advanced: How to resolve discrepancies in solubility data across different solvent systems?

Answer:

- Solubility screening : Use shake-flask method in buffers (pH 1–7.4), DMSO, and PEG-400 .

- Thermodynamic analysis : Calculate logP (octanol-water partition coefficient) and Hansen solubility parameters to predict miscibility .

- Co-solvency studies : Test binary solvent systems (e.g., ethanol-water) to enhance solubility for in vivo assays .

Advanced: What strategies improve the compound’s bioavailability for in vivo studies?

Answer:

- Formulation : Use nanoemulsions or liposomes to enhance aqueous solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) for improved intestinal absorption .

- Pharmacokinetic profiling : Monitor plasma concentration-time curves after oral/intravenous administration in rodent models .

Advanced: How to validate target engagement in cellular assays?

Answer:

- Cellular thermal shift assay (CETSA) : Measure protein stability shifts upon compound binding .

- Fluorescence polarization : Use labeled probes to quantify displacement by the compound .

- Knockdown/knockout models : Compare activity in wild-type vs. target-deficient cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.